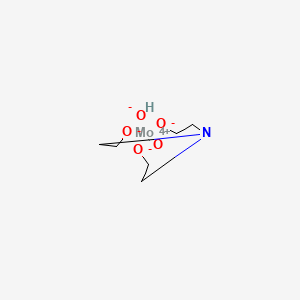
Hydroxy((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')oxomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is a complex compound that features molybdenum as its central metal atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’‘)oxomolybdenum typically involves the reaction of molybdenum precursors with 2,2’,2’‘-nitrilotris(ethanol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The molybdenum precursor, often molybdenum trioxide or ammonium molybdate, is dissolved in a suitable solvent, and 2,2’,2’'-nitrilotris(ethanol) is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions may produce molybdenum(IV) or molybdenum(II) species.
Applications De Recherche Scientifique
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: The compound’s potential as an enzyme mimic is being explored, particularly in the context of molybdenum-containing enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as coatings and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can interact with molecular targets through redox reactions, where the molybdenum center undergoes changes in oxidation state. These interactions can influence various biochemical pathways and processes, making the compound useful in both catalytic and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,2’'-nitrilotris((E)-1-(2-hydroxyphenyl)-N-ethylmethanimine)manganese(III): This compound features manganese as the central metal atom and has similar coordination chemistry.
Mercury, (aminophenyl)hydroxy-, compd. with 2,2’,2’'-nitrilotris(ethanol): This compound involves mercury and has different applications and properties.
Uniqueness
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is unique due to its specific coordination environment and the presence of molybdenum, which imparts distinct redox properties and catalytic activity
Propriétés
Numéro CAS |
19663-15-1 |
|---|---|
Formule moléculaire |
C6H13MoNO5 |
Poids moléculaire |
275.12 g/mol |
Nom IUPAC |
2-[bis(2-oxidoethyl)amino]ethanolate;oxomolybdenum(4+);hydroxide |
InChI |
InChI=1S/C6H12NO3.Mo.H2O.O/c8-4-1-7(2-5-9)3-6-10;;;/h1-6H2;;1H2;/q-3;+4;;/p-1 |
Clé InChI |
WSELHWQTASTGFR-UHFFFAOYSA-M |
SMILES canonique |
C(C[O-])N(CC[O-])CC[O-].[OH-].O=[Mo+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















